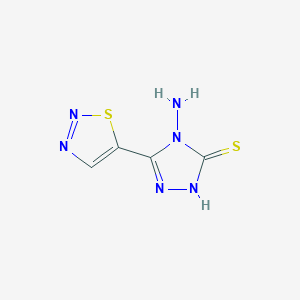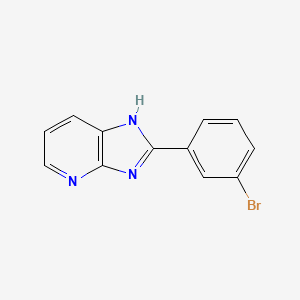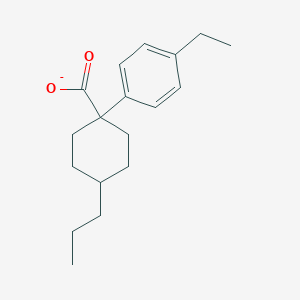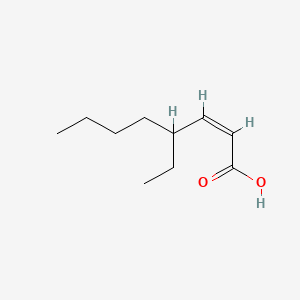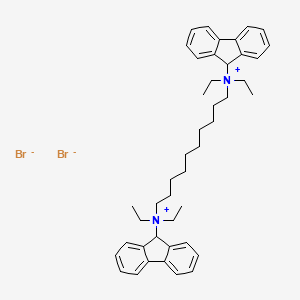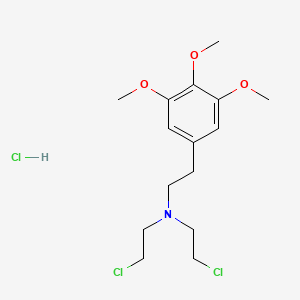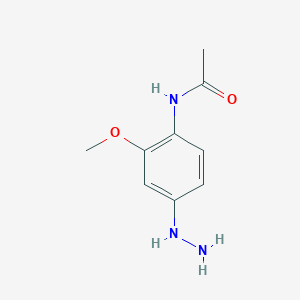
Acetamide,N-(4-hydrazinyl-2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- is an organic compound with the molecular formula C9H13N3O2 This compound is characterized by the presence of a hydrazinyl group attached to a methoxyphenyl ring, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- typically involves the reaction of 4-methoxyphenylhydrazine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methoxyphenylhydrazine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazones.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- involves its interaction with specific molecular targets. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to alterations in their function. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the hydrazinyl group.
Methacetin: Contains a methoxy group but differs in the position and type of functional groups.
Uniqueness
Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
N-(4-hydrazinyl-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H13N3O2/c1-6(13)11-8-4-3-7(12-10)5-9(8)14-2/h3-5,12H,10H2,1-2H3,(H,11,13) |
InChIキー |
DZLSPVWUGOXTAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)NN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
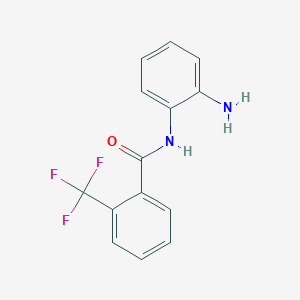
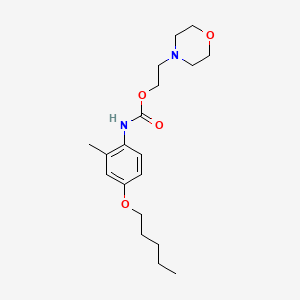
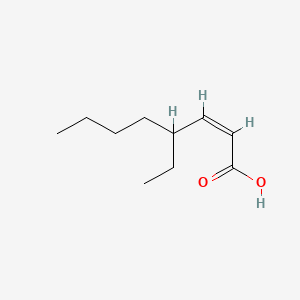
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
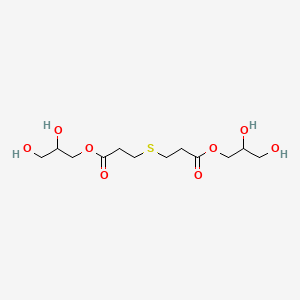
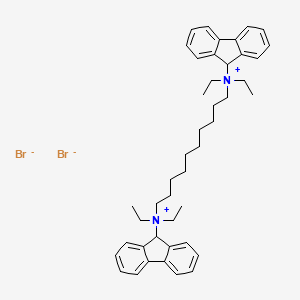
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
